![molecular formula C18H18N2O2 B14501253 Propyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 62870-00-2](/img/structure/B14501253.png)
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that combines a propyl group, a cyano group, and a phenyl group attached to an amino benzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 4-aminobenzoic acid reacts with propanol in the presence of an acid catalyst (e.g., sulfuric acid) to form propyl 4-aminobenzoate.
Nitrile Formation: The propyl 4-aminobenzoate is then reacted with benzyl cyanide under basic conditions to introduce the cyano group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Methyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Butyl 4-{[cyano(phenyl)methyl]amino}benzoate
Uniqueness
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its ethyl or butyl analogs .
Properties
CAS No. |
62870-00-2 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
propyl 4-[[cyano(phenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-22-18(21)15-8-10-16(11-9-15)20-17(13-19)14-6-4-3-5-7-14/h3-11,17,20H,2,12H2,1H3 |
InChI Key |
IEBKQXGWZHVMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



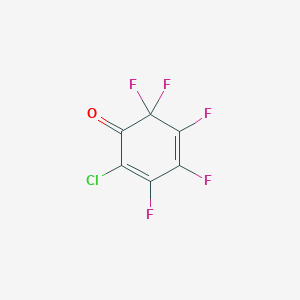

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
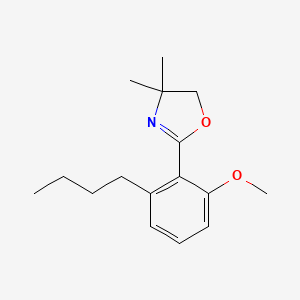
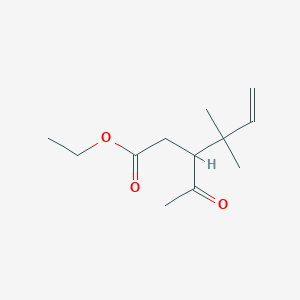
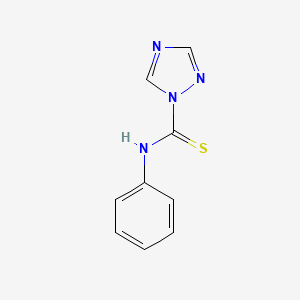
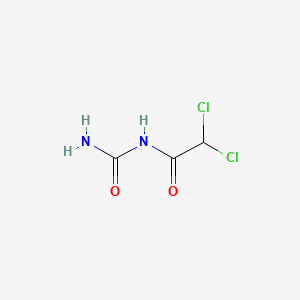
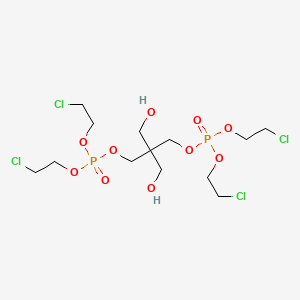

![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)

